N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
CAS No.:
Cat. No.: VC16355473
Molecular Formula: C18H17NO3S
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17NO3S |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| Standard InChI | InChI=1S/C18H17NO3S/c1-21-15-9-5-8-14(12-15)19-18(20)16-17(23-11-10-22-16)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,20) |
| Standard InChI Key | IYEBYYRLYJDZOU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Introduction
N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound belonging to the class of oxathiine derivatives. These compounds are known for their diverse applications in pharmacology and agrochemicals due to their ability to interact with various biological targets. The compound features a unique combination of functional groups, including a methoxyphenyl substituent and a dihydro-1,4-oxathiine ring, which contribute to its biological activity and reactivity.
Synthesis
The synthesis of N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include condensation reactions, cyclization, and modification of existing oxathiine derivatives. The specific conditions and reagents used can vary widely depending on the desired yield and purity of the final product.
Biological Activities
Oxathiine derivatives, including N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide, are known for their antimicrobial and anticancer properties. The compound's structural components may allow it to interact with specific biological targets such as enzymes and receptors, which is crucial for its observed biological effects and therapeutic potential.
Comparison with Related Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| N-(3-acetylphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide | C18H18N2O2S | Potential fungicidal and therapeutic uses |
| N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide | Not specified | Antimicrobial and anticancer properties |
| N-(4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide | Not specified | Antibacterial and antifungal effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume